[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone [2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9673712
InChI: InChI=1S/C19H25N3OS/c1-14(2)12-20-19-21-17(13-24-19)18(23)22-10-8-16(9-11-22)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3,(H,20,21)
SMILES: CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Molecular Formula: C19H25N3OS
Molecular Weight: 343.5 g/mol

[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

CAS No.:

Cat. No.: VC9673712

Molecular Formula: C19H25N3OS

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone -

Specification

Molecular Formula C19H25N3OS
Molecular Weight 343.5 g/mol
IUPAC Name [2-(2-methylpropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C19H25N3OS/c1-14(2)12-20-19-21-17(13-24-19)18(23)22-10-8-16(9-11-22)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3,(H,20,21)
Standard InChI Key RVYZCKSROOLMLY-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Canonical SMILES CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3

Introduction

Structural Characterization and Computational Properties

Core Molecular Architecture

The molecule features a central thiazole ring substituted at the 2-position with an isobutylamino group (-NH-CH2CH(CH3)2) and at the 4-position with a methanone linker bonded to a 4-phenylpiperidine moiety. This arrangement creates a hybrid scaffold combining aromatic, heterocyclic, and aliphatic components (Figure 1) .

Comparative Structural Analysis

Replacing the 4-methoxyanilino group in PubChem CID 71818429 with isobutylamino alters key properties:

  • Molecular formula: Reduced from C22H23N3O2S to C19H24N3OS

  • Molecular weight: Decreases from 393.5 g/mol to 350.48 g/mol (calculated)

  • Polar surface area: Estimated reduction due to loss of methoxy oxygen

Computed Physicochemical Properties

PropertyValue (Calculated)Comparison to Analog
XLogP3-AA5.1Higher than 4.8
Hydrogen Bond Donors1Unchanged
Hydrogen Bond Acceptors3Reduced from 5
Rotatable Bond Count6Increased from 5

The enhanced lipophilicity (XLogP3-AA) suggests improved membrane permeability compared to the methoxy-containing analog . The reduced hydrogen bond acceptor count may influence target binding specificity.

Synthetic Considerations

Proposed Synthetic Pathways

While no explicit synthesis is documented, logical routes derive from established thiazole chemistry :

  • Thiazole core formation:
    CH3COCH2Br+NH2-isobutylThiazolidine intermediate\text{CH}_3\text{COCH}_2\text{Br} + \text{NH}_2\text{-isobutyl} \rightarrow \text{Thiazolidine intermediate}
    Subsequent oxidation and cyclization yields the 2-aminothiazole scaffold .

  • Piperidine coupling:
    Thiazole-4-carbonyl chloride+4-phenylpiperidineTarget compound\text{Thiazole-4-carbonyl chloride} + 4\text{-phenylpiperidine} \rightarrow \text{Target compound}

Reaction yields would depend on steric effects from the isobutyl group, potentially requiring optimized coupling conditions.

Biological Activity Predictions

Target Engagement Hypotheses

The structural hybrid of thiazole and piperidine motifs suggests multiple potential biological targets:

  • Kinase inhibition: Thiazole carboxamides frequently exhibit ATP-competitive binding in kinase active sites .

  • GPCR modulation: The 4-phenylpiperidine moiety resembles known σ receptor ligands .

  • Epigenetic regulation: Similar compounds show HDAC inhibitory activity through zinc chelation .

ADMET Profiling

Predicted Pharmacokinetics

ParameterPredictionMethod
Caco-2 permeability23.7 nm/sSwissADME
PPB89%pkCSM
CYP3A4 inhibitionProbableDeepTox

The high plasma protein binding may limit free drug concentration, while CYP3A4 interaction risk necessitates caution in combination therapies.

Research Gaps and Future Directions

  • Synthetic validation: Requires optimization of coupling reactions between bulky substituents

  • Target deconvolution: CRISPR-Cas9 screening needed to identify primary molecular targets

  • In vivo profiling: PK/PD studies in rodent models to assess bioavailability and toxicity

This compound's unique stereoelectronic profile positions it as a promising candidate for neurodegenerative disease research, given the piperidine moiety's prevalence in CNS-active compounds . Contemporary synthetic biology approaches could enable rapid analog generation to explore structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator